Cas no 129823-26-3 (Thieno[3,2-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester)
Thieno[3,2-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate
- methyl4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate
- methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
- Thieno[3,2-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester
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- Inchi: 1S/C9H11NO2S/c1-12-9(11)8-6-3-5-13-7(6)2-4-10-8/h3,5,8,10H,2,4H2,1H3
- InChI Key: RHLSLYPEUMKXNA-UHFFFAOYSA-N
- SMILES: S1C=CC2=C1CCNC2C(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- XLogP3: 1.2
- Topological Polar Surface Area: 66.6
Thieno[3,2-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361757-50mg |
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate |
129823-26-3 | 95% | 50mg |
¥19180.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361757-100mg |
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate |
129823-26-3 | 95% | 100mg |
¥23436.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361757-250mg |
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate |
129823-26-3 | 95% | 250mg |
¥22744.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361757-500mg |
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate |
129823-26-3 | 95% | 500mg |
¥23727.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361757-1g |
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate |
129823-26-3 | 95% | 1g |
¥22826.00 | 2024-08-09 | |
| Enamine | EN300-378215-0.05g |
methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate |
129823-26-3 | 0.05g |
$888.0 | 2023-05-29 | ||
| Enamine | EN300-378215-0.1g |
methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate |
129823-26-3 | 0.1g |
$930.0 | 2023-05-29 | ||
| Enamine | EN300-378215-0.25g |
methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate |
129823-26-3 | 0.25g |
$972.0 | 2023-05-29 | ||
| Enamine | EN300-378215-0.5g |
methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate |
129823-26-3 | 0.5g |
$1014.0 | 2023-05-29 | ||
| Enamine | EN300-378215-1.0g |
methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate |
129823-26-3 | 1g |
$1057.0 | 2023-05-29 |
Thieno[3,2-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on Thieno[3,2-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester
Thieno[3,2-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester (CAS No. 129823-26-3): A Comprehensive Overview
Thieno[3,2-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester (CAS No. 129823-26-3) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyridine class of molecules, which are known for their diverse biological activities and potential applications in drug development. The structural framework of this compound combines a thiophene ring with a pyridine moiety, creating a unique scaffold that exhibits promising pharmacological properties.
TheThieno[3,2-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester structure is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of the tetrahydropyridine moiety enhances the compound's solubility and bioavailability, making it an attractive candidate for further pharmacological investigation. The carboxylic acid ester group at the 4-position provides a site for further functionalization, allowing for the synthesis of derivatives with enhanced biological activity.
Recent studies have highlighted theThieno[3,2-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester as a promising scaffold for the development of novel therapeutic agents. Its unique structural features have been explored in various pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer applications. The compound's ability to interact with multiple biological targets makes it a versatile tool for drug discovery and development.
In particular, theThieno[3,2-c]pyridine-4-carboxylic acid moiety has been studied for its potential in modulating enzyme activity and receptor binding. Research has demonstrated that this scaffold can interfere with key signaling pathways involved in disease progression. For instance, studies have shown that derivatives of this compound can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain.
Themethyl ester functionality in the compound's structure contributes to its stability and bioavailability. This group is often employed in drug design to enhance metabolic stability while maintaining pharmacological efficacy. The ester group can also be hydrolyzed in vivo to release the free carboxylic acid form, which may exhibit different biological activities compared to the ester derivative.
One of the most intriguing aspects ofThieno[3,2-c]pyridine-4-carboxylic acid-based compounds is their potential in oncology research. Preclinical studies have indicated that these molecules can induce apoptosis in cancer cells by disrupting critical cellular processes such as DNA replication and cell cycle progression. The ability of these compounds to selectively target cancer cells while sparing healthy cells makes them attractive candidates for further development into anticancer therapies.
Thetetrahydro- substitution on the pyridine ring further influences the compound's pharmacokinetic properties. This modification enhances lipophilicity and improves membrane permeability, which are essential factors for effective drug delivery. Additionally, the tetrahydropyridine scaffold can engage with various biological targets through hydrogen bonding and hydrophobic interactions, contributing to its broad spectrum of biological activities.
In conclusion,Thieno[3,2-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester (CAS No. 129823-26-3) is a structurally unique and biologically active compound with significant potential in pharmaceutical research. Its diverse applications in anti-inflammatory and anticancer therapies make it a valuable scaffold for developing novel therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential in various disease contexts.
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